Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Description
Molecular Formula and Structural Isomers
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate possesses the molecular formula C₁₄H₂₀O₄, corresponding to a molecular weight of 252.31 grams per mole. This molecular composition indicates a moderately complex organic structure containing fourteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms arranged in a specific geometric configuration. The compound belongs to the chemical class of substituted pentanoic acid esters, specifically characterized by the presence of both aromatic and aliphatic methoxy substituents.
The molecular formula C₁₄H₂₀O₄ is shared by several structurally distinct compounds, demonstrating the existence of multiple constitutional isomers with identical atomic compositions but different connectivity patterns. Notable examples include 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate and chaetolactone, a cyclopentenone derivative isolated from Chaetomium species. The existence of these isomers highlights the structural diversity possible within this specific molecular formula, with variations in ring systems, functional group positioning, and stereochemical arrangements.
Comparative analysis reveals that this compound differs significantly from other C₁₄H₂₀O₄ isomers in terms of its linear pentanoate backbone and aromatic substitution pattern. While compounds such as chaetolactone feature cyclic structures with lactone functionalities, the target compound maintains an open-chain architecture with ester termination. The structural uniqueness of this compound lies in its combination of a meta-methoxyphenyl substituent with an additional methoxy group at the 5-position of the pentanoate chain, creating a distinctive substitution pattern not observed in other isomers of this molecular formula.
The compound's structural framework can be analyzed through its constituent fragments: a methyl ester group (COOMe), a four-carbon aliphatic chain, a methoxy-substituted carbon center, and a 3-methoxyphenyl aromatic system. This arrangement results in a molecule with significant conformational flexibility due to the presence of eight rotatable bonds, allowing for multiple spatial orientations that may influence both chemical reactivity and biological activity profiles.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Identification
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature follows established organic chemistry naming conventions, beginning with the methyl ester designation and proceeding to describe the substitution pattern along the pentanoate backbone. The name systematically indicates the presence of a methoxy group at position 5 of the pentanoic acid chain, along with a 3-methoxyphenyl substituent at the same carbon center.
The Chemical Abstracts Service has assigned the unique identifier 1803593-25-0 to this compound, providing an unambiguous numerical designation that facilitates precise identification across scientific databases and literature. This Chemical Abstracts Service number serves as a critical reference point for researchers and enables accurate cross-referencing between different chemical information systems and publications.
Additional chemical identifiers include the International Chemical Identifier string: InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3. This standardized representation provides a complete structural description through algorithmic encoding, enabling computational systems to reconstruct the exact molecular structure from the identifier string. The corresponding International Chemical Identifier Key, XCARDCMWFPGKNJ-UHFFFAOYSA-N, serves as a shortened hash-based identifier for rapid database searches and structural comparisons.
The Simplified Molecular Input Line Entry System representation, COC1=CC=CC(=C1)C(CCCC(=O)OC)OC, offers a linear notation system that describes the compound's structure through atom-by-atom connectivity. This format proves particularly valuable for computational chemistry applications, molecular modeling studies, and automated structure-activity relationship analyses. The PubChem Compound Identifier 112756410 provides additional database-specific identification within the National Center for Biotechnology Information's chemical information system.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1803593-25-0 |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier | InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 |
| International Chemical Identifier Key | XCARDCMWFPGKNJ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | COC1=CC=CC(=C1)C(CCCC(=O)OC)OC |
| PubChem Compound Identifier | 112756410 |
Isotopic and Conformational Variants
The isotopic composition of this compound reflects the natural abundance distributions of its constituent elements, with the primary isotopic form containing ¹²C, ¹H, and ¹⁶O isotopes. The computed exact mass of 252.13615911 Daltons represents the monoisotopic mass calculated using the most abundant isotopes for each element. Isotopic variants arise through the incorporation of naturally occurring heavy isotopes, particularly ¹³C, which occurs at approximately 1.1% natural abundance.
The presence of fourteen carbon atoms in the molecular structure significantly increases the probability of ¹³C incorporation, resulting in measurable isotopic peaks in mass spectrometric analyses. The isotopic distribution pattern provides valuable structural confirmation and enables high-resolution mass spectrometry-based identification of the compound. The M+1 isotopic peak, primarily resulting from single ¹³C incorporation, exhibits an intensity approximately 15.4% relative to the molecular ion peak, consistent with the expected statistical distribution for a C₁₄ compound.
Conformational analysis reveals substantial molecular flexibility due to the presence of eight rotatable bonds within the structure. The aliphatic pentanoate chain provides significant conformational freedom, allowing for multiple energetically accessible conformations that influence both physical properties and chemical reactivity. The methoxy-substituted carbon at position 5 serves as a conformational pivot point, with the 3-methoxyphenyl substituent capable of adopting various orientations relative to the pentanoate backbone.
Three-dimensional conformational studies indicate that the compound can exist in multiple low-energy conformations, with rotational barriers primarily determined by steric interactions between the aromatic ring system and the aliphatic chain. The meta-positioned methoxy group on the phenyl ring introduces additional conformational considerations, as this substituent can adopt coplanar or perpendicular orientations relative to the aromatic plane, depending on electronic and steric factors.
The conformational flexibility of this compound has significant implications for its physical properties, including solubility characteristics, crystal packing arrangements, and potential biological activity profiles. Extended conformations maximize the spatial separation between functional groups, while more compact conformations may facilitate intramolecular interactions that stabilize specific geometric arrangements.
Bonding and Electronic Structure Analysis
The electronic structure of this compound encompasses multiple functional groups with distinct bonding characteristics and electronic properties. The aromatic phenyl ring system exhibits delocalized π-electron density distributed across the six-membered ring, with the meta-positioned methoxy substituent serving as an electron-donating group through resonance effects. This substitution pattern influences the overall electron density distribution within the aromatic system and affects the compound's reactivity toward electrophilic aromatic substitution reactions.
The methoxy groups present in the structure contribute significantly to the compound's electronic properties through their oxygen lone pairs, which participate in resonance interactions with adjacent carbon centers. The aromatic methoxy group exhibits conjugation with the phenyl ring system, resulting in increased electron density at the ortho and para positions relative to the methoxy substituent. The aliphatic methoxy group at position 5 of the pentanoate chain provides different electronic characteristics, functioning primarily as an electron-withdrawing group through inductive effects.
Computed molecular properties indicate a XLogP3-AA value of 2.1, suggesting moderate lipophilicity that reflects the balance between hydrophobic aromatic and aliphatic components and hydrophilic oxygen-containing functional groups. The compound exhibits zero hydrogen bond donor capacity and four hydrogen bond acceptor sites, corresponding to the four oxygen atoms present in the methoxy and ester functionalities. This hydrogen bonding profile influences intermolecular interaction patterns and solubility characteristics in various solvents.
The ester functionality represents a key electronic feature, with the carbonyl carbon exhibiting partial positive charge due to the electron-withdrawing nature of the adjacent oxygen atoms. This electronic distribution makes the ester carbon susceptible to nucleophilic attack, enabling hydrolysis reactions and other transformations typical of ester compounds. The conjugation between the carbonyl group and the methyl ester oxygen contributes to the overall stability of this functional group.
| Electronic Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bonds | 8 | Computed by Cactvs 3.4.6.11 |
| Topological Polar Surface Area | Not specified | - |
The overall electronic structure demonstrates the complex interplay between aromatic and aliphatic components, with electron density distribution patterns that influence both chemical reactivity and physical properties. The presence of multiple oxygen-containing functional groups creates regions of increased electron density that may participate in intermolecular interactions, while the aromatic system provides a stable π-electron framework that contributes to the compound's overall structural integrity and potential for aromatic interactions.
Properties
IUPAC Name |
methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARDCMWFPGKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-methoxy-5-(3-methoxyphenyl)pentanoic acid
The initial step involves converting the corresponding carboxylic acid into the ester. This is achieved through acid-catalyzed esterification, a classical method in organic synthesis.
Research Findings:
Esterification under acidic conditions is highly efficient for this substrate, with yields often exceeding 85% when optimized. The use of sulfuric acid as a catalyst facilitates protonation of the carboxyl group, promoting nucleophilic attack by methanol.
Alkylation of the Ester Intermediate
The next step involves introducing a suitable alkyl group to the ester to form the pentanoate backbone with methoxy substitutions.
Research Findings:
The use of tert-butoxide as a base in anhydrous solvents like DMF ensures selective deprotonation and nucleophilic attack, leading to efficient alkylation with minimal side reactions.
Chain Extension via Reaction with 1,3-Dibromopropane
This step extends the carbon chain, forming a key intermediate.
Research Findings:
Low-temperature conditions prevent side reactions and favor regioselective chain extension, with high yields reported (up to 80%).
Final Coupling with Heterocyclic Derivatives
The last step involves coupling the extended chain intermediate with heterocyclic compounds such as benzimidazole or piperazine derivatives.
Research Findings:
Reflux conditions with base facilitate nucleophilic substitution or addition reactions, yielding the target compound with purity suitable for pharmaceutical research.
Data Summary and Comparative Table
Research Findings and Considerations
Reaction Optimization:
Controlling temperature and reaction times is critical to maximize yield and minimize side reactions, especially during lithiation and coupling steps.Purification:
Techniques like column chromatography and recrystallization are employed post-synthesis to attain high-purity compounds suitable for further applications.Safety and Handling: Reagents such as n-butyllithium and isopropyl bromide are highly reactive and require appropriate safety measures, including inert atmospheres and protective equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-methoxy-5-(3-methoxyphenyl)pentanoic acid or 5-methoxy-5-(3-methoxyphenyl)pentanal.
Reduction: Formation of 5-methoxy-5-(3-methoxyphenyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
- Intermediate for Complex Molecules : Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is frequently utilized as a building block in the synthesis of more complex organic compounds. Its methoxy groups can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.
- Enzyme Interaction Studies : Research has indicated that this compound may exhibit potential biological activity, particularly in enzyme interactions. Studies are ongoing to explore its effects on specific enzymes, which could lead to insights into its role in metabolic pathways.
- Therapeutic Potential : Investigations are being conducted into its therapeutic properties, especially regarding anti-inflammatory and anticancer activities. The presence of methoxy groups may enhance its binding affinity to biological targets.
Medicinal Chemistry
- Lead Compound in Drug Development : Due to its structural characteristics, this compound is being studied as a lead compound for developing new pharmaceuticals. Its unique properties may provide avenues for designing drugs targeting specific diseases.
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on certain enzymes involved in metabolic disorders. Results indicated significant inhibition rates, suggesting potential applications in managing conditions like diabetes.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Methoxy Groups: The presence of methoxy groups (e.g., in 3-methoxyphenyl or trimethoxyphenyl) enhances lipophilicity and may improve blood-brain barrier penetration in pharmaceuticals . Thienyl vs. Nitroguanidino Groups: These substituents (e.g., ) are common in antiviral or antiparasitic agents due to their ability to mimic urea moieties in enzyme inhibition.
Ester Chain Length: Shorter chains (e.g., methyl 4-(3-hydroxyphenoxy)-butanoate (18) ) reduce steric hindrance, favoring higher reactivity in ester hydrolysis or nucleophilic substitution.
Synthetic Efficiency: High yields (>85%) are achievable for nitroguanidino derivatives via amidation or condensation reactions , whereas carbazole-containing compounds require multi-step syntheses with moderate yields (~59%) .
Physicochemical and Functional Properties
Table: Comparative Physicochemical Data
Functional Insights:
- Biofiltration Potential: Oxygenated pentanoate esters (e.g., methyl pentanoate) exhibit high removal efficiency in biofilters, suggesting environmental applications .
- Biological Activity: Trimethoxyphenyl derivatives are associated with tubulin inhibition (anticancer activity), while nitroguanidino analogs may target viral proteases .
Biological Activity
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound with the CAS number 1803593-25-0, is a synthetic ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a complex aromatic structure. The compound features:
- Molecular Formula : CHO
- Molecular Weight : 264.32 g/mol
- Functional Groups : Methoxy groups, ester group
The presence of methoxy groups contributes to the compound's lipophilicity, potentially influencing its interaction with biological membranes and receptors.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Its mechanism may include:
- Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various biological models.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from damage induced by neurotoxic agents.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Study A | PC12 (neuronal) | 10 | Increased cell viability by 30% |
| Study B | RAW264.7 (macrophage) | 20 | Reduced NO production by 50% |
| Study C | HEK293 (human embryonic kidney) | 15 | Inhibited TNF-alpha secretion |
These studies indicate that the compound can enhance cell survival and modulate inflammatory responses effectively.
Case Studies
-
Case Study on Neuroprotection :
- In a model of neurotoxicity induced by glutamate, treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell death compared to control groups. This suggests a protective role against excitotoxicity.
-
Case Study on Anti-inflammatory Activity :
- In an experiment using LPS-stimulated macrophages, the compound demonstrated a dose-dependent decrease in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, and how can reaction conditions be optimized?
Methodological Answer :
- Step 1 : Start with a Friedel-Crafts acylation of 3-methoxyphenyl derivatives to introduce the pentanoate backbone. Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 2 : Optimize esterification using methyl alcohol in the presence of sulfuric acid (H₂SO₄) under reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) .
Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methoxy groups (δ 3.2–3.8 ppm for OCH₃) and ester carbonyl (δ 170–175 ppm). Compare with computational predictions from QSPR models .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₂₀O₅) with an exact mass of 276.1312 g/mol. Use ESI+ mode for ionization .
- Infrared Spectroscopy (IR) : Identify ester C=O stretching (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer :
- Step 1 : Perform systematic solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (hexane, toluene) at 25°C using gravimetric analysis. Note discrepancies due to trace impurities .
- Step 2 : Apply Hansen Solubility Parameters (HSP) to correlate experimental data with theoretical predictions. For example, high solubility in DMSO (HSP δ ≈ 23 MPa¹/²) aligns with its polar functional groups .
- Step 3 : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., unreacted 3-methoxyphenyl precursors) that may alter solubility profiles .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., B3LYP/6-31G* level) to identify electrophilic sites on the ester carbonyl. The 3-methoxyphenyl group increases electron withdrawal, enhancing reactivity at the α-carbon .
- Molecular Dynamics (MD) Simulations : Model solvation effects in THF or DMF to predict reaction pathways. Free energy barriers for nucleophilic attack (e.g., by amines) can be quantified using umbrella sampling .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 240 nm) .
Q. How can researchers address challenges in characterizing trace impurities during scale-up synthesis?
Methodological Answer :
- Step 1 : Employ LC-MS/MS (Q-TOF) with a C18 column to detect impurities at <0.1% levels. Use MRM transitions specific to common byproducts (e.g., methyl 3-methoxyphenylpentenoate, m/z 248.1 → 135.1) .
- Step 2 : Optimize crystallization conditions (e.g., slow cooling in ethanol/water) to exclude impurities. Monitor crystal purity via PXRD and compare with reference patterns .
- Step 3 : Apply QbD (Quality by Design) principles to identify critical process parameters (e.g., temperature, catalyst loading) influencing impurity formation .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer :
- Acidic Conditions : The ester group undergoes hydrolysis via a protonated carbonyl intermediate. Conduct kinetic studies in HCl/THF (0.1–1 M) at 40°C, monitoring degradation by GC-MS. Half-life (t₁/₂) decreases with increasing acid strength .
- Basic Conditions : Saponification dominates, forming the carboxylate salt. Use NaOH/ethanol (1 M) at 25°C and track pH-dependent degradation via FTIR (loss of ester C=O peak) .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or use aprotic solvents (e.g., DMF) to reduce hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
